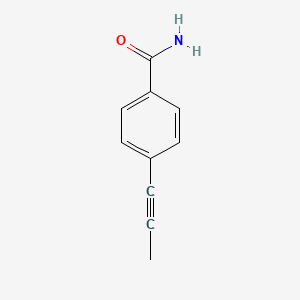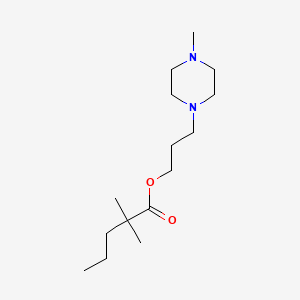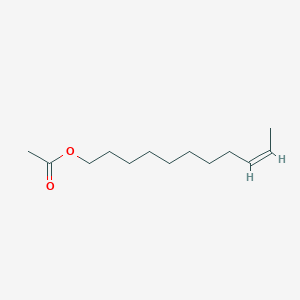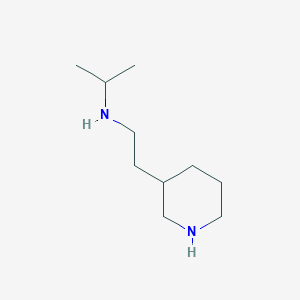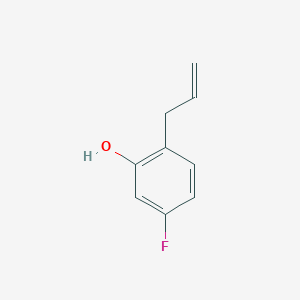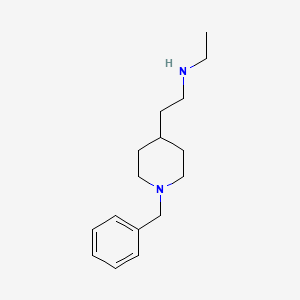
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an ethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-ethylbenzaldehyde as the starting material.
Formation of Intermediate: The aldehyde group of 4-ethylbenzaldehyde is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 4-ethylbenzonitrile.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst, yielding 4-ethylbenzylamine.
Amination: The 4-ethylbenzylamine undergoes a Strecker synthesis reaction with potassium cyanide and ammonium chloride to form 2-Amino-3-(4-ethylphenyl)propionic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its effects are mediated through binding to amino acid transporters and enzymes involved in amino acid metabolism, leading to changes in cellular function and biochemical processes.
Comparison with Similar Compounds
2-Amino-3-(4-ethylphenyl)propionic acid hydrochloride can be compared with other similar compounds, such as:
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the ethyl group.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring instead of an ethyl group.
Leucine: An amino acid with a branched aliphatic side chain instead of an aromatic ring.
Uniqueness
The presence of the ethyl group on the phenyl ring of this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other amino acids and making it valuable for specific research applications.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-amino-3-(4-ethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h3-6,10H,2,7,12H2,1H3,(H,13,14);1H |
InChI Key |
VFRJAOUCZSPKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


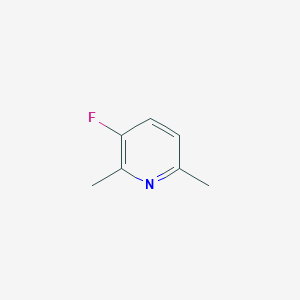
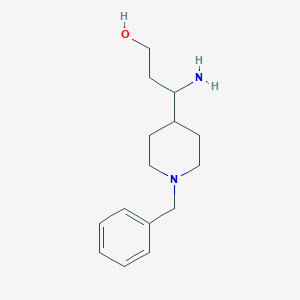

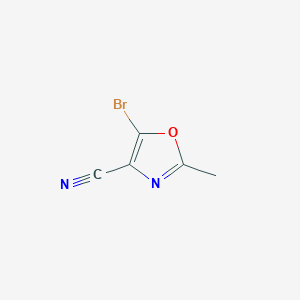
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)

